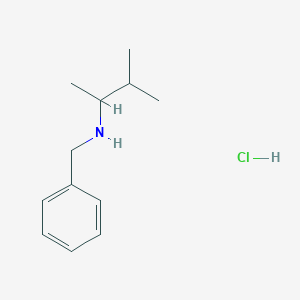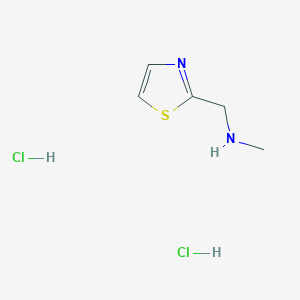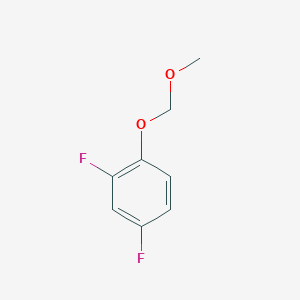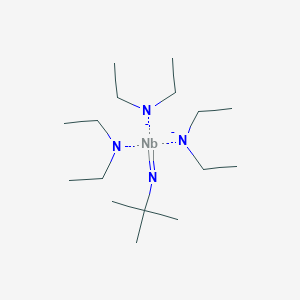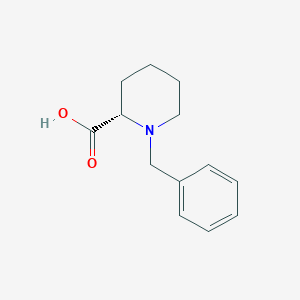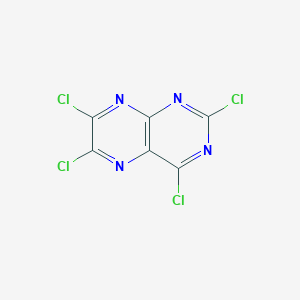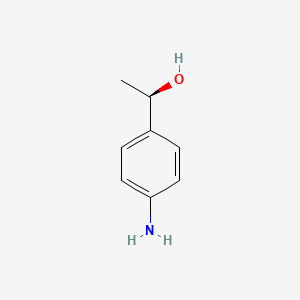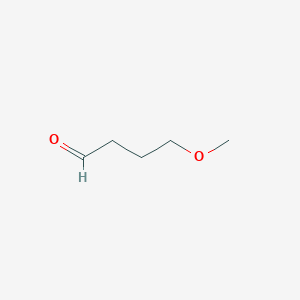
4-甲氧基丁醛
描述
4-Methoxybutanal is a chemical compound with the empirical formula C5H10O2 . It is a solid substance used in scientific research, with diverse applications including in the synthesis of pharmaceuticals and fragrance compounds.
Molecular Structure Analysis
The molecular structure of 4-Methoxybutanal is represented by the SMILES stringCOCCCC=O . The InChI representation is 1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 . The molecular weight is 102.13 g/mol . Physical And Chemical Properties Analysis
4-Methoxybutanal has a molecular weight of 102.13 g/mol . It is a solid substance . The boiling point is 68-70 °C (at a pressure of 60 Torr) . The density is predicted to be 0.890±0.06 g/cm3 .科学研究应用
1. 植物细胞生物合成
Lutterbach 和 Stöckigt (1995) 的研究重点介绍了在印度药用植物蛇根木的植物细胞中生物合成一种新检测到的糖苷甲基熊果苷的过程。该过程涉及通过甲基熊果苷转化 4-甲氧基苯酚,而 4-甲氧基丁醛可能在该生物合成途径的代谢动力学中发挥作用 (Lutterbach & Stöckigt, 1995)。
2. 驱虫特性
Silva 等人 (2022) 研究了一种基于阿苯达唑结构的简化化合物 N-(4-甲氧基苯基)戊酰胺 (N4MP),该化合物对线虫犬弓首线虫表现出活性。这表明 4-甲氧基丁醛衍生物在开发新型驱虫剂中具有潜在应用 (Silva 等人,2022)。
安全和危害
生化分析
Biochemical Properties
4-Methoxybutanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of 4-Methoxybutanal in biological systems. Additionally, 4-Methoxybutanal can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of various compounds .
Cellular Effects
4-Methoxybutanal has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Methoxybutanal can activate the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of 4-Methoxybutanal involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 4-Methoxybutanal can inhibit the activity of aldehyde dehydrogenase, resulting in the accumulation of aldehydes in cells. Additionally, it can activate cytochrome P450 enzymes, leading to the oxidative metabolism of various substrates. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxybutanal change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxybutanal is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to 4-Methoxybutanal can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Methoxybutanal vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. These dosage-dependent effects are crucial for understanding the safety and efficacy of 4-Methoxybutanal in biological systems .
Metabolic Pathways
4-Methoxybutanal is involved in various metabolic pathways. It is metabolized by aldehyde dehydrogenase and cytochrome P450 enzymes, leading to the formation of carboxylic acids and other metabolites. These metabolic pathways are essential for the detoxification and elimination of 4-Methoxybutanal from the body. The compound’s involvement in these pathways also affects metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 4-Methoxybutanal within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport. Once inside the cells, 4-Methoxybutanal can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and pharmacokinetics .
Subcellular Localization
4-Methoxybutanal is localized in specific subcellular compartments, which affects its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. This subcellular localization is important for understanding the precise mechanisms of action of 4-Methoxybutanal and its effects on cellular processes .
属性
IUPAC Name |
4-methoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316663 | |
| Record name | 4-Methoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21071-24-9 | |
| Record name | 4-Methoxybutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21071-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





